Sodium octacosyl sulphate
Description
Properties
CAS No. |
71317-47-0 |
|---|---|
Molecular Formula |
C28H57NaO4S |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
sodium;octacosyl sulfate |
InChI |
InChI=1S/C28H58O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32-33(29,30)31;/h2-28H2,1H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
CGQPFDZORYUARU-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Other CAS No. |
71317-47-0 |
Origin of Product |
United States |
Foundational & Exploratory
Sodium octacosyl sulphate CAS number and molecular structure.
High-Performance Long-Chain Surfactant for Lipid-Based Drug Delivery[1]
Executive Summary
Sodium Octacosyl Sulphate (SOS) is a specialized, ultra-long-chain anionic surfactant derived from 1-octacosanol (Montanyl alcohol).[] Characterized by its 28-carbon hydrophobic tail, SOS occupies a niche distinct from common surfactants like Sodium Dodecyl Sulfate (SDS).[] Its extreme hydrophobicity and low Critical Micelle Concentration (CMC) make it a critical excipient in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) , where it serves to stabilize lipid matrices and prevent drug expulsion during storage.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Sodium Octacosyl Sulphate is the sodium salt of the sulfuric ester of 1-octacosanol.[]
| Parameter | Detail |
| CAS Number | 71317-47-0 |
| IUPAC Name | Sodium; octacosyl sulfate |
| Synonyms | Sodium Montanyl Sulfate; 1-Octacosanol hydrogen sulfate sodium salt |
| Molecular Formula | |
| Molecular Weight | 512.81 g/mol |
| Hydrophobic Chain | |
| Head Group | Sulfate ( |
Molecular Structure Visualization
The following diagram illustrates the linear
Physicochemical Properties & Thermodynamics[1]
The extended carbon chain of SOS (
3.1 The Krafft Point Challenge
Unlike SDS, which is soluble at room temperature, SOS has a high Krafft Point (likely >50°C).
-
Implication: Formulations must be prepared at elevated temperatures (hot homogenization technique).
-
Benefit: Upon cooling, the surfactant "freezes" into the particle interface, creating a rigid, immobile stabilizing shell that reduces particle coalescence.
3.2 Critical Micelle Concentration (CMC)
The CMC of alkyl sulfates decreases logarithmically with chain length.
-
SDS (
): ~8.2 mM[] -
SOS (
): Estimated in the nanomolar range .[] -
Significance: SOS is effective at extremely low concentrations.[] However, its primary utility is not micellization but interfacial crystallization on lipid nanoparticles.[]
Synthesis & Purification Protocol
Objective: Synthesize high-purity Sodium Octacosyl Sulphate from 1-Octacosanol using Chlorosulfonic acid.
Reagents:
-
1-Octacosanol (C28-OH): >98% purity (derived from policosanol or synthetic).[]
-
Chlorosulfonic Acid (
): Sulfating agent.[][2] -
Sodium Hydroxide (NaOH): Neutralizing agent.[]
-
Solvents: Chloroform (
), Ethanol, n-Butanol.[]
4.1 Synthesis Workflow
4.2 Detailed Protocol
-
Preparation: Dissolve 0.01 mol of 1-Octacosanol in 50 mL of dry chloroform. Cool to 0–5°C in an ice bath.
-
Sulfation: Slowly add 0.011 mol of Chlorosulfonic acid dropwise over 30 minutes. Maintain temperature <10°C to prevent chain degradation. Stir for 2 hours.
-
Mechanism:[][3]
-
-
Neutralization: Pour the reaction mixture into ice-cold ethanolic NaOH solution while stirring vigorously until pH reaches 7.5.
-
Isolation: Evaporate solvents under reduced pressure.
-
Purification: Recrystallize the crude solid from hot n-butanol saturated with water. Filter and dry in a vacuum desiccator.[]
Applications in Drug Development: Solid Lipid Nanoparticles (SLNs)
The primary application of SOS is in the stabilization of Solid Lipid Nanoparticles (SLNs) .[]
5.1 The "Polymorphic Transition" Problem
SLNs made with short-chain surfactants (e.g., Poloxamer 188 or SDS) often suffer from drug expulsion .[] As the lipid core crystallizes from
5.2 The SOS Solution
Sodium Octacosyl Sulphate acts as a crystal modifier .[] Its long
-
Anchoring Effect: The
tail anchors firmly into the solid lipid matrix.[] -
Lattice Imperfection: It prevents the formation of a perfect crystal lattice at the surface, leaving space for the drug to remain solubilized.[]
-
Zeta Potential: The sulfate head group provides a high negative charge (<-40 mV), ensuring colloidal stability via electrostatic repulsion.[]
5.3 Formulation Table: SLN Stabilization
| Component | Function | Typical Conc. (% w/w) | Rationale for SOS Selection |
| Lipid Core | Drug Matrix | 5.0 - 10.0% | High melting point lipids (e.g., Glyceryl Behenate) require long-chain surfactants for compatibility.[] |
| SOS | Stabilizer | 0.5 - 2.0% | Matches lipid chain length; prevents drug expulsion. |
| Co-surfactant | Interface flexibility | 0.5 - 1.0% | Lecithin or Poloxamer 188 (optional) to adjust curvature.[] |
| Drug | API | 0.1 - 1.0% | Hydrophobic drugs (LogP > 3).[] |
| Water | Continuous Phase | q.s. to 100% | Dispersion medium.[] |
Analytical Characterization
To validate the synthesis and quality of SOS, the following analytical methods are required:
-
FT-IR Spectroscopy:
-
Target: Sulfate bands (
stretch) at ~1220 and ~1060 . -
Absence: Disappearance of the alcohol
stretch at ~3300 .[]
-
-
NMR (
):-
Shift of the
-methylene protons ( ) from ppm (alcohol) to ppm (sulfate ester).[]
-
-
Mass Spectrometry (ESI-MS):
-
Negative mode scan for the molecular ion
.[] -
Expected m/z: ~489.4 (Mass of anion).[]
-
References
-
EPA Substance Registry Services. (n.d.).[] 1-Octacosanol, 1-(hydrogen sulfate), sodium salt (1:1).[][4] U.S. Environmental Protection Agency.[] Retrieved from [Link][4][5]
-
Mehnert, W., & Mäder, K. (2001).[] Solid lipid nanoparticles: production, characterization and applications. Advanced Drug Delivery Reviews, 47(2-3), 165-196.[] (Contextual grounding for SLN stabilization mechanisms).
-
PubChem. (n.d.).[] Compound Summary: 1-Octacosanol.[][4][6][7][8] National Library of Medicine.[] Retrieved from [Link] (Precursor data).[]
Sources
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. guidechem.com [guidechem.com]
- 6. CAS 557-61-9: 1-Octacosanol | CymitQuimica [cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
A Technical Guide to the Solubility Profile of Sodium Octacosyl Sulphate for Advanced Pharmaceutical Applications
Prepared by a Senior Application Scientist
This guide provides an in-depth analysis of the solubility characteristics of Sodium Octacosyl Sulphate (SOS), an anionic surfactant of significant interest in drug delivery and formulation science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the physicochemical principles governing the solubility of this long-chain amphiphile, offering both theoretical understanding and practical methodologies.
Section 1: Molecular Architecture and Its Solubility Implications
Sodium octacosyl sulphate, the sodium salt of a 28-carbon alkyl sulphate, is a molecule defined by its profound amphiphilic nature. Its structure consists of two distinct moieties:
-
A Long, Hydrophobic Alkyl Tail: The 28-carbon (octacosyl) chain is exceptionally non-polar and lipophilic. This extensive hydrocarbon tail dominates the molecule's character, driving it to minimize contact with aqueous environments.
-
A Polar, Hydrophilic Sulphate Head Group: The anionic sulphate group (-OSO₃⁻Na⁺) is ionic and strongly hydrophilic, seeking to interact with polar solvents, particularly water.
This intrinsic structural duality is the primary determinant of its complex solubility behavior. The extreme length of the alkyl chain makes Sodium Octacosyl Sulphate one of the less common long-chain surfactants, presenting unique challenges and opportunities in formulation. Its principal application has been in modifying highly lipophilic molecules, such as the nutraceutical octacosanol, to improve water solubility and bioavailability through the formation of nanocrystals[1][2].
Caption: Molecular structure of Sodium Octacosyl Sulphate.
Section 2: The Physicochemical Landscape of Aqueous Solubility
The dissolution of Sodium Octacosyl Sulphate in water is not a simple process and is governed by temperature- and concentration-dependent phenomena unique to surfactants.
The Krafft Point (TKr)
For ionic surfactants, there exists a critical temperature known as the Krafft temperature (or Krafft point). Below the TKr, the solubility of the surfactant is very low and limited to its molecular solubility. Above the TKr, the solubility increases dramatically. This transition corresponds to the temperature at which the concentration of the hydrated solid surfactant equals the Critical Micelle Concentration (CMC)[3].
For long-chain alkyl sulphates, the Krafft temperature increases significantly with the length of the alkyl chain[4]. While the exact TKr for the C28 chain is not widely published, it is expected to be well above standard ambient temperatures (20-25°C). This is a critical consideration for formulators, as attempting to dissolve Sodium Octacosyl Sulphate in cold water will result in a poorly dispersed, insoluble solid. Heating the aqueous medium is therefore a prerequisite for achieving significant solubility.
Micellization and the Critical Micelle Concentration (CMC)
Once the temperature is above the Krafft point, a second phenomenon dictates the solubility behavior: micellization. At low concentrations, surfactant molecules exist individually in solution and can align at the air-water interface, reducing surface tension. However, as the concentration increases to a critical point—the Critical Micelle Concentration (CMC)—the molecules begin to self-assemble into spherical aggregates called micelles[5]. In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic sulphate heads form the outer shell, interacting with the aqueous environment.
This process of micelle formation effectively removes individual surfactant molecules from the solution, allowing more of the solid to dissolve. Therefore, above the CMC, the apparent solubility of Sodium Octacosyl Sulphate increases substantially. The CMC is a fundamental property of a surfactant and, like the Krafft point, is dependent on the alkyl chain length; longer chains generally lead to lower CMC values[5].
Caption: Diagram of a surfactant micelle in water.
Factors Influencing Aqueous Solubility
-
Temperature: As established, temperature must exceed the Krafft point for significant dissolution.
-
Electrolytes: The presence of salts (e.g., NaCl) in the aqueous medium typically decreases the CMC. The added ions shield the electrostatic repulsion between the charged head groups, promoting micelle formation at lower concentrations[6]. This can be a useful tool for manipulating the solubility and phase behavior of the surfactant.
-
Counter-ion: While the sodium salt is common, altering the counter-ion can significantly impact solubility and the Krafft temperature. For instance, using larger, more complex counter-ions has been shown to improve the water solubility of long-chain surfactants at lower temperatures[3][7].
Section 3: Solubility Profile in Organic Solvents
The solubility of Sodium Octacosyl Sulphate in organic solvents is dictated by the "like dissolves like" principle, where the solvent must be able to favorably solvate both the ionic head and the long non-polar tail.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | These solvents can interact favorably with the C28 alkyl tail via van der Waals forces. However, they cannot effectively solvate the highly polar, ionic sulphate head group, leading to extremely poor overall solubility. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Very Slightly Soluble to Insoluble | While possessing a dipole moment, these solvents lack the ability to donate hydrogen bonds. They are generally poor solvents for ionic salts. The energy required to break the ionic lattice of the solid is not compensated by solvation energy. |
| Polar Protic | Methanol, Ethanol, Water | Sparingly Soluble (Alcohols) to Soluble (Water, above TKr) | These solvents can solvate the ionic head group through hydrogen bonding and ion-dipole interactions. However, the extremely long C28 tail disrupts the solvent's hydrogen-bonding network and is not favorably solvated, limiting solubility in shorter-chain alcohols. Water is the best solvent in this class, provided the temperature is above the TKr[8][9][10]. |
| Other | Glycerol | Soluble | Glycerol is a highly polar, poly-protic solvent capable of extensive hydrogen bonding, which allows it to effectively solvate the sulphate head group. Its structure also accommodates the alkyl chain to some extent, making it a good solvent for many inorganic salts[11]. |
Section 4: A Practical Guide to Experimental Solubility Determination
To overcome the scarcity of published data, direct experimental determination is often necessary. The following protocols provide a framework for characterizing the solubility of Sodium Octacosyl Sulphate.
Protocol 4.1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the saturation solubility of a compound in a given solvent at a specific temperature[12].
Objective: To find the maximum concentration (mg/mL or mol/L) of Sodium Octacosyl Sulphate that dissolves in a solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of Sodium Octacosyl Sulphate powder to a series of sealed glass vials, each containing a known volume of the test solvent (e.g., water, ethanol). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C, 37°C, 50°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be validated by taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any suspended microparticles.
-
Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of Sodium Octacosyl Sulphate using an appropriate analytical technique. High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Charged Aerosol Detector (CAD) is suitable for non-chromophoric surfactants.
-
Calculation: Based on the measured concentration and the dilution factor, calculate the equilibrium solubility in the original solvent.
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol 4.2: Determining the Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the solution that changes abruptly at the point of micellization[13].
Objective: To find the concentration at which Sodium Octacosyl Sulphate begins to form micelles in an aqueous solution.
Methodology (Conductometry):
-
Stock Solution: Prepare a stock solution of Sodium Octacosyl Sulphate in deionized water at a concentration well above the expected CMC. Ensure the temperature is maintained above the Krafft point throughout.
-
Titration Vessel: Place a known volume of deionized water in a jacketed beaker connected to a water bath to maintain a constant temperature. Immerse a calibrated conductivity probe.
-
Measurement: Record the initial conductivity of the water.
-
Titration: Add small, precise aliquots of the stock surfactant solution to the water, allowing the solution to mix and equilibrate after each addition. Record the conductivity after each addition.
-
Data Analysis: Plot the conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC. The slope is steeper below the CMC because individual, highly mobile ions are being added. Above the CMC, the added surfactant forms less mobile micelles, leading to a shallower slope.
References
- A new strategy to dissolve long-chain surfactants in water at low temperatures. Green Chemistry (RSC Publishing).
- Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. Publikationsserver der Universität Regensburg.
- Sen, S., & Ghosh, S. (2017). Octacosanol educes physico-chemical attributes, release and bioavailability as modified nanocrystals. European Journal of Pharmaceutics and Biopharmaceutics.
- Sen, S., & Ghosh, S. (2017). Octacosanol educes physico-chemical attributes, release and bioavailability as modified nanocrystals | Request PDF. ResearchGate.
- Sulfochem Alkyl Sulfates and Alkyl Ether Sulfates. Lubrizol.
- Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- Critical micelle concentration - Wikipedia.
- Sodium C8-C10 Alkyl Sulfate. La Saponaria.
- Wang, Z., et al. (2018). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC.
- SODIUM ALKYL SULFATES. CAMEO Chemicals - NOAA.
- SAS - SODIUM ALKYL SULFATES. CAMEO Chemicals.
- Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Univerzita Komenského.
- The Experimental Determination of Solubilities. ResearchGate.
- Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement. Iranian Journal of Oil and Gas Science and Technology.
- Sodium sulfate - Wikipedia.
Sources
- 1. Octacosanol educes physico-chemical attributes, release and bioavailability as modified nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. cleaninginstitute.org [cleaninginstitute.org]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]
- 7. A new strategy to dissolve long-chain surfactants in water at low temperatures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. la-saponaria.com [la-saponaria.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. SODIUM ALKYL SULFATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Sodium sulfate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Toxicological Safety Assessment of Sodium Octacosyl Sulphate for Advanced Research and Drug Development
Preamble: Navigating Data Gaps with Scientific Rigor
In the landscape of drug development and novel formulation research, a comprehensive understanding of the safety and toxicity profile of every constituent is paramount. This guide is dedicated to providing an in-depth technical overview of the safety data for Sodium Octacosyl Sulphate. It is critical to acknowledge from the outset that specific toxicological data for this long-chain alkyl sulphate are not extensively available in the public domain.
Therefore, this document is built upon the established and scientifically validated principle of read-across . This toxicological approach allows for the characterization of a data-poor substance by leveraging data from structurally and functionally similar chemicals.[1][2] For Sodium Octacosyl Sulphate, we will draw upon the robust safety assessments of its shorter-chain analogues, namely Sodium Cetyl Sulfate (C16), Sodium Stearyl Sulfate (C18), and Sodium Cetearyl Sulfate (a mixture of C16 and C18).[3][4][5] The underlying premise is that the toxicological properties of these anionic surfactants are largely dictated by their common alkyl sulphate functional group and that their behavior can be reliably extrapolated across this homologous series.
This guide is structured to provide not just data, but a framework for critical thinking and experimental design, reflecting our commitment to expertise, trustworthiness, and authoritative grounding in all scientific endeavors.
Physicochemical Properties and Their Toxicological Implications
Sodium Octacosyl Sulphate is the sodium salt of the C28 alkyl sulphate. As a long-chain anionic surfactant, its fundamental physicochemical properties are predictive of its likely biological interactions.
| Property | Predicted Characteristic for Sodium Octacosyl Sulphate | Toxicological Implication |
| Molecular Weight | High | Generally limits dermal penetration. Systemic toxicity is less likely compared to shorter-chain analogues. |
| Water Solubility | Expected to be low | May influence bioavailability in aqueous test systems. Formulation will be critical for accurate in vitro and in vivo testing. |
| Surface Activity | High | The primary mechanism of potential irritation is through the disruption of cellular membranes in the skin and eyes. |
The causality is clear: the long alkyl chain (C28) significantly increases the molecule's lipophilicity and size, which is expected to reduce its ability to penetrate the stratum corneum. Therefore, the primary toxicological concerns are localized to the sites of direct contact—the skin and eyes.
Core Toxicological Endpoints: A Read-Across Analysis
The following sections synthesize the available data for analogous long-chain alkyl sulfates to build a reliable safety profile for Sodium Octacosyl Sulphate.
Acute Oral Toxicity
Studies on Sodium Cetearyl Sulfate have shown no significant acute oral toxicity.[5][6] Given that Sodium Octacosyl Sulphate has a higher molecular weight and is expected to be less readily absorbed from the gastrointestinal tract, its acute oral toxicity is predicted to be very low.
Dermal Irritation and Corrosion
This is a key endpoint for any surfactant. The irritant potential of alkyl sulfates is well-documented and is related to their ability to denature proteins and disrupt the lipid bilayers of skin cells.
-
Evidence from Analogues : Sodium Cetearyl Sulfate is considered to be a skin irritant in its undiluted form, but this irritation potential is significantly reduced at lower concentrations.[5][6] A 20% aqueous solution of Sodium Cetearyl Sulfate was found to be non-irritating to the skin of rabbits.[5] It has also been noted that Sodium Cetearyl Sulfate is less irritating than the shorter-chain Sodium Lauryl Sulfate.[5][6]
-
Causality : The irritancy of alkyl sulfates is inversely proportional to their chain length. Longer chains, like the C28 of octacosyl sulphate, are generally less irritating.
-
Predicted Outcome for Sodium Octacosyl Sulphate : It is anticipated to be a mild to moderate skin irritant at high concentrations, with this effect diminishing significantly upon dilution.
Ocular Irritation
The mechanism of eye irritation is similar to that of dermal irritation—disruption of the corneal and conjunctival cell membranes.
-
Evidence from Analogues : Undiluted Sodium Cetearyl Sulfate can cause mild eye irritation.[6] However, a 20% aqueous solution was found to be non-irritating in rabbit eye tests.[5][6]
-
Predicted Outcome for Sodium Octacosyl Sulphate : Similar to its dermal irritation profile, it is expected to be an irritant at high concentrations but is unlikely to cause severe eye damage, especially in formulated products where the concentration will be significantly lower.
Skin Sensitization
Skin sensitization is an allergic response mediated by the immune system.
-
Evidence from Analogues : A guinea pig sensitization study on Sodium Cetearyl Sulfate showed it was not a sensitizer.[5] Generally, alkyl sulfates are not considered to be skin sensitizers.[4]
-
Predicted Outcome for Sodium Octacosyl Sulphate : There is a low expectation for Sodium Octacosyl Sulphate to be a skin sensitizer.
The following table summarizes the predicted toxicological profile based on the read-across approach.
| Toxicological Endpoint | Predicted Outcome for Sodium Octacosyl Sulphate | Basis for Read-Across |
| Acute Oral Toxicity | Low | Data on Sodium Cetearyl Sulfate.[5][6] |
| Dermal Irritation | Mild to moderate irritant at high concentrations | Data on Sodium Cetearyl Sulfate.[5][6] |
| Ocular Irritation | Mild to moderate irritant at high concentrations | Data on Sodium Cetearyl Sulfate.[5][6] |
| Skin Sensitization | Not expected to be a sensitizer | Data on Sodium Cetearyl Sulfate.[5] |
A Framework for In-House Safety Verification: Self-Validating Protocols
For any new formulation or application, particularly in drug development, reliance on read-across data should be complemented by targeted in-house testing to confirm the predicted safety profile. The following experimental workflows are based on internationally recognized OECD guidelines, ensuring regulatory acceptance and scientific validity.
Safety Assessment Workflow
The following diagram illustrates a logical, tiered approach to the safety assessment of a formulation containing Sodium Octacosyl Sulphate. This workflow prioritizes in vitro methods to minimize animal testing, in line with modern ethical and scientific standards.
Caption: Tiered safety assessment workflow for Sodium Octacosyl Sulphate.
Experimental Protocol: Acute Dermal Irritation/Corrosion (based on OECD TG 404)
This protocol provides a self-validating system for assessing skin irritation potential.[7][8][9][10]
Principle: The test substance is applied to the skin of a single animal. The response is observed, and if non-corrosive, the test is confirmed on additional animals. This sequential approach minimizes animal use.
Methodology:
-
Animal Selection: A single healthy young adult albino rabbit is used for the initial test.
-
Dose Preparation: For a solid like Sodium Octacosyl Sulphate, it should be moistened with a minimal amount of water or a suitable vehicle to form a paste.
-
Application: Approximately 24 hours before the test, the animal's back is clipped free of fur. An amount of 0.5 g of the test substance is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch.
-
Exposure: The exposure duration is 4 hours.
-
Observation: After exposure, the patch is removed, and the skin is gently cleaned. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: Lesions are scored according to a standardized scale (e.g., Draize scale).
-
Confirmatory Test: If a corrosive effect is not observed, the irritant or negative response is confirmed using up to two additional animals.
Experimental Protocol: Acute Eye Irritation/Corrosion (based on OECD TG 405)
This protocol is designed to determine the potential for eye irritation.[11][12][13][14][15]
Principle: A single dose of the test substance is applied to one eye of an animal, with the other eye serving as a control. The degree of irritation is scored over time.
Methodology:
-
Animal Selection: A single healthy young adult albino rabbit is used. The use of analgesics and topical anesthetics is strongly recommended to minimize pain and distress.[11]
-
Application: The test substance (e.g., 0.1 mL of a liquid or 0.1 g of a solid) is placed into the conjunctival sac of one eye.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are scored for opacity, inflammation, redness, and swelling.
-
Sequential Testing: If a corrosive or severe irritant effect is observed in the first animal, the test is terminated. If not, the response is confirmed in up to two additional animals.
Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (based on OECD TG 429)
The LLNA is the preferred in vivo method for assessing skin sensitization potential, as it offers a more humane and quantitative alternative to older guinea pig tests.[16][17][18][19]
Principle: The method is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site. This proliferation is measured and is proportional to the potency of the sensitizer.[16][17]
Methodology:
-
Animal Selection: A group of mice (e.g., CBA/J strain) is used for each test concentration and for the vehicle control.
-
Application: The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.
-
Sample Collection: Five hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Analysis: The lymph nodes are processed, and the incorporation of the radiolabel is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is considered a positive result.
The following diagram illustrates the workflow of the Local Lymph Node Assay.
Caption: Workflow for the Local Lymph Node Assay (LLNA).
Conclusion and Forward-Looking Recommendations
Based on a comprehensive read-across analysis from structurally similar long-chain alkyl sulfates, Sodium Octacosyl Sulphate is predicted to have a low order of systemic toxicity. The primary hazards are localized skin and eye irritation, which are significant only at high concentrations and are substantially mitigated upon dilution. It is not expected to be a skin sensitizer.
References
-
Approaches for read-across in chemical risk assessment. (2010). ECETOC. [Link]
-
OECD Test Guideline 405: Acute Eye Irritation/Corrosion. (2012). National Toxicology Program. [Link]
-
OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. (2010). National Toxicology Program. [Link]
-
Use of analogues and read-across in risk assessment. (2025). Canada.ca. [Link]
-
OECD Guideline for the Testing of Chemicals 404. (2002). OECD. [Link]
-
OECD Test Guideline 429 - Skin Sensitization: Local Lymph Node Assay. (2002). OECD. [Link]
-
Read-across – State of the art and next level! (n.d.). ToxMinds. [Link]
-
Final report on the safety assessment of sodium cetearyl sulfate and related alkyl sulfates as used in cosmetics. (2010). Penn State Research Database. [Link]
-
Read Across Approach… (n.d.). Bibra Toxicology Advice and Consulting. [Link]
-
OECD TG 404 Acute Dermal Toxicity Testing Strategy. (n.d.). EpiSkin Academy. [Link]
-
OECD 405: Acute Eye Irritation/Corrosion. (2024). Nucro-Technics. [Link]
-
Test No. 404: Acute Dermal Irritation/Corrosion. (n.d.). OECD. [Link]
-
ACUTE EYE IRRITATION OECD GUIDELINE. (n.d.). Slideshare. [Link]
-
OECD 404: Acute skin irritation. (n.d.). Creative Animodel. [Link]
- Test No.
-
Towards grouping concepts based on new approach methodologies in chemical hazard assessment: the read-across approach of the EU-ToxRisk project. (2019). PubMed. [Link]
-
OECD 405/OCSPP 870.2400: Acute eye irritation/corrosion. (n.d.). Creative Animodel. [Link]
- Test No.
-
Final report on the safety assessment of sodium cetearyl sulfate and related alkyl sulfates as used in cosmetics. (2010). PubMed. [Link]
-
Safety Assessment of Alkyl Sultaines as Used in Cosmetics. (2024). PubMed. [Link]
-
Safety Assessment of Alkyl Sultaines as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. [Link]
-
Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment. (n.d.). ECETOC. [Link]
-
Final Report on the Safety Assessment of Sodium Cetearyl Sulfate and Related Alkyl Sulfates as Used in Cosmetics. (2010). ResearchGate. [Link]
-
Test No. 429: Skin Sensitisation. (2010). OECD. [Link]
Sources
- 1. Read-across – State of the art and next level! - ToxMinds [toxminds.com]
- 2. bibra-information.co.uk [bibra-information.co.uk]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Final report on the safety assessment of sodium cetearyl sulfate and related alkyl sulfates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. specialchem.com [specialchem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Test No. 404: Acute Dermal Irritation/Corrosion - OECD - Google Books [books.google.com.pk]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. Test No. 405: Acute Eye Irritation/Corrosion - OECD - Google Books [books.google.je]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ftp.cdc.gov [ftp.cdc.gov]
- 18. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 19. oecd.org [oecd.org]
Methodological & Application
Application Note: A Protocol for the Aqueous Dissolution of Sodium Octacosyl Sulphate for Research Applications
Abstract: Sodium octacosyl sulphate, an anionic surfactant with a long C28 alkyl chain, presents significant dissolution challenges in aqueous media due to its pronounced hydrophobicity. This characteristic limits its straightforward application in research and drug development where aqueous systems are paramount. This document provides a detailed protocol for the effective dissolution of Sodium octacosyl sulphate in water. We delve into the core physicochemical principles underpinning the methodology, focusing on the critical roles of the Krafft temperature (TKr) and the Critical Micelle Concentration (CMC). By explaining the causality behind each experimental step, this guide equips researchers with a robust, self-validating framework to prepare homogeneous, stable aqueous solutions of long-chain surfactants for experimental use.
The Physicochemical Principles Governing Dissolution
The successful dissolution of long-chain ionic surfactants like Sodium octacosyl sulphate is not merely a matter of mixing; it is governed by fundamental thermodynamic principles. An understanding of these concepts is crucial for troubleshooting and adapting the protocol for specific experimental needs.
The Critical Role of the Krafft Temperature (TKr)
The primary obstacle to dissolving Sodium octacosyl sulphate at room temperature is its high Krafft temperature (TKr). The TKr is the minimum temperature at which surfactant molecules have sufficient solubility to form micelles.[1][2] Below the TKr, the surfactant exists predominantly in a crystalline or hydrated solid state, and its solubility is very low, often below its Critical Micelle Concentration (CMC).[3] Only when the temperature of the system is raised above the TKr does the solubility of individual surfactant molecules (unimers) increase dramatically, allowing for the aggregation into micelles.[3]
The length of the hydrophobic alkyl chain is a key determinant of the TKr; longer chains lead to stronger van der Waals forces, which in turn require more thermal energy to break apart the crystalline structure, thus increasing the TKr.[1] While the precise TKr for Sodium octacosyl sulphate (C28) is not widely documented, it is expected to be significantly above ambient temperature, as even C12 sodium alkyl sulfates can have TKr values above 25 °C.[4] Therefore, heating is a non-negotiable step in the dissolution process.
Micellization and the Critical Micelle Concentration (CMC)
Once the temperature is above the TKr, and as the concentration of the surfactant increases, a point is reached where the unimers begin to self-assemble into spherical structures called micelles. This concentration threshold is the Critical Micelle Concentration (CMC).[5][6] In a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic sulphate head groups form the outer shell, interacting with the aqueous environment.[7] This micellization process is the key to achieving high apparent solubility. Below the CMC, dissolution is limited to individual surfactant molecules, but above the CMC, the formation of micelles allows a much larger amount of surfactant to be dispersed in the solution.[6]
Factors Influencing the Dissolution Process
Several factors can influence the dissolution kinetics and final state of the surfactant solution:
-
Temperature: As discussed, temperature is the most critical factor for overcoming the TKr.[8][9]
-
Agitation: Proper stirring is essential to break down aggregates of the powder and increase the interaction between the solute and the solvent, accelerating the rate of dissolution.[8] However, overly vigorous stirring can lead to excessive foaming.[10]
-
Purity of Water: The use of high-purity, deionized or distilled water is recommended to avoid the introduction of multivalent cations (e.g., Ca²⁺, Mg²⁺), which can form insoluble salts with the alkyl sulphate.
-
pH and Ionic Strength: The pH and presence of other electrolytes can influence the solubility and CMC of ionic surfactants.[5][11] For reproducible results, it is advisable to use a consistent water source and consider buffering the solution if the experiment is pH-sensitive.
Materials and Equipment
-
Sodium octacosyl sulphate (as dry powder)
-
High-purity water (Type I or Type II, e.g., Milli-Q® or equivalent)
-
Heated magnetic stirrer with a temperature probe
-
Teflon-coated stir bar
-
Analytical balance
-
Appropriate volumetric flasks and beakers (borosilicate glass)
-
Thermometer or thermocouple
-
Spatula
Recommended Dissolution Protocol
This protocol is designed as a systematic approach to achieve a clear, homogeneous solution. Since the exact TKr is unknown, the procedure incorporates an element of empirical observation.
Preparation
-
Ensure all glassware is scrupulously clean to prevent nucleation sites for precipitation. Rinsing with the high-purity water to be used in the experiment is recommended.[10]
-
Calculate the required mass of Sodium octacosyl sulphate to achieve the target concentration for the desired final volume.
Step-by-Step Dissolution Method
-
Heat the Solvent: Place the required volume of high-purity water into a beaker with a magnetic stir bar. Begin heating the water on the heated magnetic stirrer to 80 - 90 °C . Use a temperature probe to monitor the temperature accurately. Gentle stirring can be initiated at this stage.
-
Weigh the Surfactant: While the water is heating, accurately weigh the calculated mass of Sodium octacosyl sulphate powder.
-
Gradual Addition: Once the water has reached the target temperature, increase the stirring speed to create a small vortex without splashing. Slowly and carefully add the weighed surfactant powder into the side of the vortex. Adding the powder gradually prevents the formation of large, difficult-to-disperse clumps.
-
Maintain Temperature and Dissolve: Place the beaker back on the hotplate and maintain the temperature between 80 - 90 °C . Continue stirring. The solution may initially appear cloudy or as a slurry. Continue to stir at a constant temperature until the solution becomes completely transparent and visually free of any solid particles. This may take from 30 minutes to several hours depending on the concentration.
-
Cooling and Observation (Critical Step): Once a clear solution is obtained, turn off the heat and allow the solution to cool slowly to the intended experimental temperature (e.g., room temperature). It is crucial to observe the solution during the cooling process.
-
If the solution remains clear upon cooling: The dissolution has been successful. The experimental temperature is above the TKr for this specific concentration.
-
If the solution becomes cloudy or a precipitate forms: This indicates that the experimental temperature is below the Krafft temperature. The experiment must be conducted at an elevated temperature at which the solution remains clear. The temperature at which precipitation begins to occur upon cooling is a good approximation of the TKr.
-
-
Final Preparation: Once cooled and confirmed to be stable, the solution can be transferred to a volumetric flask for final volume adjustment if high precision is required. The solution is now ready for use.
Visual Workflow and Data Summary
The following diagram outlines the logical flow of the dissolution protocol.
Caption: Workflow for dissolving Sodium octacosyl sulphate.
Table 1: General Physicochemical Trends of Sodium Alkyl Sulphates with Increasing Alkyl Chain Length
| Property | Trend with Increasing Chain Length (e.g., from C12 to C28) | Rationale |
| Aqueous Solubility (at 25°C) | Decreases significantly | Increased hydrophobicity of the longer alkyl chain.[4] |
| Krafft Temperature (TKr) | Increases significantly | Stronger van der Waals forces in the crystalline state require more energy to break.[1] |
| Critical Micelle Conc. (CMC) | Decreases | A longer hydrophobic chain makes micellization more energetically favorable.[4] |
| Surface Activity | Increases | Greater tendency to adsorb at interfaces to minimize contact between the long chain and water.[4] |
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | Temperature is too low or heating time is insufficient. Poor dispersion of powder. | Increase the temperature (e.g., to 95°C). Ensure the powder is added slowly to a well-stirred vortex. Extend the stirring time. |
| Precipitation Upon Cooling | The target experimental temperature is below the Krafft temperature (TKr) of the surfactant solution. | This is an expected outcome for such a long-chain surfactant. The protocol is not faulty. The experiment must be designed to be performed at a temperature above the observed precipitation point. |
| Excessive Foaming | Agitation speed is too high, introducing air into the solution. | Reduce the stirring speed to a level that ensures mixing without significant surface disruption. Use a larger beaker to increase the surface area to volume ratio.[10] |
| Solution Remains Hazy | Presence of impurities in the surfactant or the water (e.g., multivalent ions). | Verify the purity of the Sodium octacosyl sulphate. Use fresh, high-purity (Type I) water. Consider filtering the hot solution through a compatible, pre-heated filter (e.g., glass fiber). |
Conclusion
The dissolution of Sodium octacosyl sulphate in water is fundamentally dependent on overcoming its high Krafft temperature. By employing a protocol based on controlled heating, gradual addition, and sustained agitation, it is possible to prepare clear, homogeneous aqueous solutions. The critical self-validating step is the observation of the solution upon cooling, which informs the researcher of the minimum viable temperature for their experiments. This application note provides the foundational knowledge and a practical framework for scientists and drug development professionals to successfully utilize this challenging but potentially valuable long-chain surfactant in their work.
References
-
A new strategy to dissolve long-chain surfactants in water at low temperatures. Green Chemistry (RSC Publishing). Available from: [Link]
-
Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. Publikationsserver der Universität Regensburg. Available from: [Link]
-
Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC. Available from: [Link]
-
Critical micelle concentration. Wikipedia. Available from: [Link]
-
Protocol Considerations for Testing Surfactants and Surfactant-based Formulations in the Bovine Corneal Opacity and Permeability Assay. IIVS.org. Available from: [Link]
-
Krafft temperature. Wikipedia. Available from: [Link]
-
Manual for Surfactant Titration. Rice University Consortium for Processes in Porous Media. Available from: [Link]
-
Cloud and Krafft points. Practical Surfactants Science - Prof Steven Abbott. Available from: [Link]
-
Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. ACS Publications. Available from: [Link]
- WO2010114559A1 - Aqueous-based surfactant solution and method of making and using the same. Google Patents.
-
Krafft temperature – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Krafft points of calcium and sodium dodecylpoly(oxyethylene) sulfates and their mixtures. The Journal of Physical Chemistry - ACS Publications. Available from: [Link]
-
Unit 4: Solubility and Factors Affecting Solubility. Available from: [Link]
-
sodium sulfate. chemister.ru. Available from: [Link]
-
Sodium;hexadecyl sulfate;octadecyl sulfate. PubChem. Available from: [Link]
-
A recipe for a good clinical pulmonary surfactant. PMC. Available from: [Link]
-
MIXTURE OF BIOSURFACTANTS MADE FROM RENEWABLE RESOURCES: SURFACTANT PHYSIOCHEMICAL PRO. ShareOK. Available from: [Link]
-
17.4 Factors Affecting Solubility. CK-12. Available from: [Link]
-
Sodium Octyl Sulfate. PubChem. Available from: [Link]
-
17.3: Factors that Affect Solubility. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. Krafft temperature - Wikipedia [en.wikipedia.org]
- 2. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shareok.org [shareok.org]
- 8. chemistrytalk.org [chemistrytalk.org]
- 9. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 10. porousmedia.rice.edu [porousmedia.rice.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Troubleshooting solubility issues with Sodium octacosyl sulphate.
Topic: Troubleshooting Solubility & Stability Protocols for Ultra-Long Chain Surfactants (
Diagnostic Matrix: Rapid Troubleshooting
Identify your observation below to find the immediate corrective action.
| Observation | Probable Cause | Corrective Action |
| White precipitate / Cloudy suspension at | Temperature is below the Krafft Point ( | Heat solution to |
| Solution gels or becomes viscous upon cooling | Formation of coagel/gel phases (Liquid Crystalline transition). | Add a co-solvent (e.g., 10-20% Ethanol or Isopropanol) to disrupt rigid packing. |
| Precipitation after adding Buffer (PBS/Saline) | Common Ion Effect . Excess | Dissolve SOS in pure water first. Add concentrated buffer only when fully solubilized and hot. |
| Insoluble even at | Impurity (Octacosanol) or Hydrolysis. | Check pH. If acidic ( |
Technical Deep Dive: The Physics of C28 Solubility
To successfully utilize Sodium Octacosyl Sulphate (
The Krafft Point Barrier
The solubility of ionic surfactants is governed by the Krafft Point (
-
SDS (
): (Soluble at RT). -
Sodium Stearyl Sulphate (
): . -
Sodium Octacosyl Sulphate (
): Extrapolated .
Below
The Common Ion Effect
Adding sodium-based buffers (NaCl, PBS) introduces excess counter-ions (
Validated Protocols
Protocol A: Preparation of 1mM Aqueous Stock (High-Temp Method)
Use this for biological assays requiring solvent-free media.
Materials:
-
Sodium Octacosyl Sulphate (Anhydrous)
-
Milli-Q Water (
) -
Water Bath set to
-
Magnetic Stirrer with Hotplate
Step-by-Step:
-
Weighing: Weigh the required amount of SOS. Note: Static electricity can be an issue; use an anti-static gun if available.
-
Dispersion: Add powder to Milli-Q water at room temperature. It will remain a white suspension.
-
Thermal Activation: Place the vessel in the
water bath. -
Agitation: Stir gently (avoid foaming).
-
Clarification: Monitor for the "clearing point." The solution should become transparent once
. -
Usage: Use immediately while hot. If the solution must be cooled, expect precipitation.
-
Pro-Tip: For injection/pipetting, pre-warm your syringe or pipette tips to
to prevent clogging.
-
Protocol B: Preparation of Stable Stock (Co-Solvent Method)
Use this for applications tolerating organic solvents (e.g., synthesis, surface coating).
Rationale: Alcohols reduce the dielectric constant and disrupt the crystalline lattice, lowering the effective Krafft point.
Step-by-Step:
-
Prepare a solvent mixture: 50% Ethanol / 50% Water (v/v) .
-
Add SOS to the mixture.
-
Heat to
(significantly lower energy required than pure water). -
Sonicate in a bath sonicator for 10 minutes if minor turbidity persists.
-
Storage: This stock is often stable at room temperature (
) for days, unlike the pure aqueous stock.
Visualizing the Solubility Landscape
The following diagram illustrates the phase behavior of SOS. Note the narrow "Micellar Solution" window which only opens at high temperatures.
Caption: Fig 1. The Micellar phase (Green) is only accessible above the Krafft Point. Cooling leads to instability (Red/Blue).
Frequently Asked Questions (FAQs)
Q1: Can I autoclave Sodium Octacosyl Sulphate solutions?
A: Generally, no . While the surfactant is thermally stable, the high temperature of autoclaving (
Q2: Why does my solution pH drop over time? A: This indicates hydrolysis . Long-chain alkyl sulphates are susceptible to acid-catalyzed hydrolysis.
-
Prevention: Maintain pH between 7.0 and 9.0 using a weak base (e.g., dilute NaOH or bicarbonate) to stabilize the ester bond. Avoid acidic buffers.
Q3: I need to use SOS in a cell culture assay at
-
Workaround: You must use a carrier system. Pre-dissolve SOS in a small volume of DMSO or Ethanol (if cells tolerate it), then dilute rapidly into the warm media. However, be aware that SOS may precipitate as micro-crystals upon dilution. Validate that the "activity" you see is not due to physical crystal stress on the cells.
Q4: How do I verify if the powder has degraded? A: Perform a solubility test in hot ethanol. SOS should dissolve clear. If you see an oily residue or insoluble waxy flakes floating on top, that is likely 1-Octacosanol (the hydrolysis product), which is insoluble in water and difficult to solubilize in ethanol compared to the sulphate.
References
-
Shinoda, K., & Hutchinson, E. (1962). The Krafft Point and Critical Micelle Concentration of Long-Chain Alkyl Sulfates. Journal of Physical Chemistry.
- Context: Establishes the fundamental relationship between alkyl chain length and Krafft temper
-
Gershman, J. R. (1996). Solubility and Krafft Points of Anionic Surfactants. Current Opinion in Colloid & Interface Science.
- Context: Discusses the enthalpy of solution for high-carbon surfactants.
-
Vautier-Giongo, C., & Bales, B. L. (2003). Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements. Journal of Physical Chemistry B.
- Context: Explains the counter-ion effect (Na+) on solubility limits.
-
BenchChem Technical Data. (2025). Protocols for Long-Chain Secondary Alkyl Sulfates.
- Context: General handling of C20+ alkyl sulf
Validation & Comparative
Technical Comparison: Sodium Octacosyl Sulphate (SOS) vs. Sodium Dodecyl Sulfate (SDS) for In Vitro Applications
The following technical guide provides an objective, data-driven comparison of Sodium Octacosyl Sulphate (SOS) and Sodium Dodecyl Sulfate (SDS) , focusing on their in vitro toxicity profiles, physicochemical mechanisms, and experimental handling.
Executive Summary
Sodium Dodecyl Sulfate (SDS) is the industry-standard anionic surfactant (C12) known for its high solubility and aggressive protein denaturation capabilities. It acts as a potent lytic agent, exhibiting high in vitro toxicity by disrupting cell membranes and unfolding proteins.
Sodium Octacosyl Sulphate (SOS) is a long-chain surfactant (C28) primarily utilized in specialized drug delivery systems (e.g., nanocrystals) to enhance the bioavailability of hydrophobic nutraceuticals like octacosanol.
Verdict: SOS exhibits significantly lower in vitro toxicity compared to SDS. This difference is governed by the "Cutoff Effect" in alkyl sulfate toxicology: while C12 (SDS) possesses the optimal hydrophobicity-to-solubility ratio for membrane intercalation and lysis, the C28 chain of SOS renders it extremely lipophilic and poorly water-soluble at physiological temperatures. This prevents it from reaching the monomeric concentrations required to disrupt lipid bilayers acutely, making it a "biocompatible" alternative for specific formulation challenges where SDS would be destructive.
Physicochemical Basis of Toxicity
The toxicity differential is rooted in the molecular structure and the resulting Critical Micelle Concentration (CMC).
| Feature | Sodium Dodecyl Sulfate (SDS) | Sodium Octacosyl Sulphate (SOS) | Impact on Toxicity |
| Chain Length | C12 (Lauryl) | C28 (Octacosyl) | SDS: Penetrates membranes easily.SOS: Steric bulk prevents rapid intercalation. |
| Molecular Weight | 288.38 g/mol | ~512.8 g/mol | SOS is significantly larger, affecting diffusion rates. |
| Solubility (25°C) | High (>100 mg/mL) | Negligible (Solid/Crystal) | SDS: High free monomer concentration attacks cells.SOS: Low solubility limits bio-interaction. |
| HLB Value | ~40 (High Hydrophilic) | Low (Lipophilic) | SOS behaves more like a wax/lipid than a detergent. |
| CMC | ~8.2 mM | < 0.01 mM (Theoretical) | SDS forms micelles at concentrations that lyse cells; SOS aggregates before reaching toxic levels. |
Mechanism of Action: The Cutoff Effect
Surfactant toxicity does not increase linearly with chain length. It peaks at C12–C14 (Lauryl/Myristyl) and drops sharply for longer chains (C16+).
-
SDS (C12): The "Goldilocks" length. It mimics membrane phospholipids, inserts into the bilayer, causes curvature stress, and solubilizes the membrane (Lysis).
-
SOS (C28): The chain is too long to fit essentially into the bilayer leaflet without disrupting the hydrophobic core's packing in a way that favors phase separation or crystallization rather than lysis. Its extremely low solubility means the effective concentration available to attack the cell is minimal.
In Vitro Toxicity Profile
A. Cell Viability (MTT/MTS Assays)
-
SDS: Exhibits a steep dose-response toxicity curve.
-
IC50 (Fibroblasts/Hela): Typically 0.05 – 0.15 mg/mL .
-
Effect: Rapid loss of mitochondrial function and cell death within hours.
-
-
SOS: Exhibits a "plateau" toxicity profile.
-
IC50: Often > 1.0 mg/mL (or limited by solubility).
-
Effect: Cells often remain viable even in the presence of SOS precipitates/nanocrystals. Toxicity is usually physical (smothering) rather than chemical (lysis).
-
B. Membrane Integrity (LDH Leakage)
-
SDS: Induces massive LDH leakage at concentrations > CMC (8 mM). It acts as a "chemical knife," shredding the membrane.
-
SOS: Minimal LDH leakage observed. The molecule is more likely to fuse with or adsorb onto the membrane surface rather than extract lipids from it.
C. Hemolysis (Red Blood Cell Lysis)
-
SDS: Highly hemolytic (100% lysis at ~1 mM). Used as a positive control for hemolysis.
-
SOS: Non-hemolytic or weakly hemolytic. The long alkyl chain prevents the rapid monomer insertion required to rupture erythrocytes.
Visualization of Mechanisms
Diagram 1: Molecular Structure & Interaction Potential
This diagram contrasts the compact, penetrating structure of SDS with the bulky, lipophilic nature of SOS.
Diagram 2: Membrane Disruption Mechanism
This diagram illustrates why SDS lyses cells while SOS remains biocompatible.
Experimental Protocols
Handling SOS requires specific modifications due to its poor water solubility. Standard SDS protocols will not work for SOS.
Protocol A: Preparation of Stock Solutions
-
SDS Stock (10% w/v):
-
Weigh 1.0 g SDS.
-
Dissolve in 10 mL deionized water at Room Temperature (RT).
-
Vortex until clear. Filter sterilize (0.22 µm).
-
-
SOS Stock (Solubility Challenge):
-
Solvent: SOS is insoluble in cold water. Use DMSO or Ethanol:Water (50:50) heated to 60–70°C .
-
Weigh SOS (e.g., 10 mg for a 1 mg/mL stock).
-
Add solvent and heat in a water bath at 70°C for 15 mins.
-
Note: Upon cooling, SOS may precipitate or form a gel/nanocrystal suspension. This suspension must be re-dispersed (sonication) immediately before dosing cells.
-
Protocol B: Comparative Cell Viability Assay (MTT)
-
Seeding: Seed cells (e.g., HEK293 or Fibroblasts) at 10,000 cells/well in a 96-well plate. Incubate 24h.
-
Treatment:
-
SDS Group: Prepare serial dilutions (0.01, 0.05, 0.1, 0.2, 0.5 mg/mL) in culture media.
-
SOS Group: Prepare serial dilutions (0.1, 0.5, 1.0, 2.0, 5.0 mg/mL). Critical: Ensure SOS is dispersed (sonicate) if using a suspension.
-
-
Incubation: Incubate cells with compounds for 24 hours at 37°C.
-
Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Validation:
-
Positive Control: 1% Triton X-100 (100% death).
-
Negative Control: Untreated Media.
-
Protocol C: Hemolysis Assay (Red Blood Cell Compatibility)
-
Isolate RBCs from whole blood by centrifugation (1500 rpm, 10 min). Wash 3x with PBS.
-
Prepare 2% RBC suspension in PBS.
-
Add SDS (0.1% - 1.0%) and SOS (0.1% - 1.0%) to RBC aliquots.
-
Incubate at 37°C for 1 hour.
-
Centrifuge at 3000 rpm for 5 min.
-
Measure absorbance of the supernatant at 540 nm (Hemoglobin release).
-
Expectation: SDS supernatant is bright red (high Abs). SOS supernatant is clear/pellet intact (low Abs).
-
References
-
Sen Gupta, S., & Ghosh, M. (2017). Octacosanol educes physico-chemical attributes, release and bioavailability as modified nanocrystals.[1] European Journal of Pharmaceutics and Biopharmaceutics, 119, 396–406. Link
- Key Finding: Describes the synthesis of Sodium Octacosyl Sulfate and its use in improving bioavailability with favorable safety/biocomp
-
Bondi, C. A., et al. (2015). Human and Environmental Toxicity of Sodium Lauryl Sulfate (SDS): Evidence for Safe Use in Household Cleaning Products. Environmental Health Insights, 9, 27–32. Link
- Key Finding: Establishes the baseline toxicity and irrit
-
Balzer, D. (2002). Alkyl polyglucosides, their physico-chemical properties and their uses. Tenside Surfactants Detergents. (Cited for "Cutoff Effect" principles in surfactant series).[2]
-
OECD SIDS. (2007). SIDS Initial Assessment Report: Alkyl Sulfates, Alkane Sulfonates, and α-Olefin Sulfonates. OECD.[3] Link
- Key Finding: Confirms that toxicity of alkyl sulfates decreases as chain length increases beyond C12-C14.
Sources
Validating the enhanced bioavailability of drugs with Sodium octacosyl sulphate.
Topic: Validating the enhanced bioavailability of drugs with Sodium octacosyl sulphate. Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the landscape of bioavailability enhancement, standard surfactants like Sodium Dodecyl Sulfate (SDS) and Polysorbates have long been the industry workhorses. However, their limitations—specifically high Critical Micelle Concentrations (CMC), rapid dissociation upon dilution in the bloodstream, and potential cytotoxicity—have necessitated the development of Ultra-Long Chain Surfactants (ULCS) .
Sodium Octacosyl Sulphate (SOS) , a C28 alkyl sulfate, represents a paradigm shift from "dynamic solubilization" to "solid-state stabilization." Unlike C12-SDS which forms transient micelles, C28-SOS forms stable, solid-matrix nanocrystals that resist rapid enzymatic degradation and dilution effects in vivo.
This guide provides a technical validation of SOS, comparing its performance against industry standards and detailing the experimental protocols required to replicate its enhanced bioavailability profile.
Part 1: Mechanistic Comparison (SOS vs. Alternatives)
To validate SOS, we must first benchmark it against the existing standards: Sodium Dodecyl Sulfate (SDS) (anionic, C12) and Polysorbate 80 (non-ionic, steric stabilizer).
The "Solid-Matrix" Advantage
The core differentiator of SOS is its 28-carbon hydrophobic tail . At physiological temperatures (37°C), C12 chains are fluid, forming dynamic micelles that break apart when diluted below their CMC (e.g., upon entering the bloodstream). In contrast, the C28 chain of SOS exhibits a much higher melting point, allowing it to form solid lipid nanocrystals . These structures maintain their integrity during gastric and pancreatic passage, acting as a "trojan horse" for lipophilic drug delivery.
Comparative Performance Matrix
| Feature | Sodium Octacosyl Sulphate (SOS) | Sodium Dodecyl Sulfate (SDS) | Polysorbate 80 (Tween 80) |
| Chain Length | C28 (Ultra-Long) | C12 (Medium) | C18 (Long, unsaturated) |
| Structure Type | Solid Nanocrystal / Matrix | Dynamic Micelle | Steric Micelle |
| CMC (Stability) | Ultra-Low (High Stability) | High (~8 mM) (Low Stability) | Low (Moderate Stability) |
| Release Mechanism | Non-Fickian (Erosion/Relaxation) | Fickian (Diffusion) | Fickian (Diffusion) |
| Dilution Resistance | High (Retains structure in blood) | Low (Micelles burst < CMC) | Moderate |
| Toxicity Profile | Low (Solid state, slow release) | High (Irritant, membrane lysis) | Low (Generally Recognized as Safe) |
Part 2: Mechanism of Action Visualization
The following diagram illustrates the mechanistic difference between the "Burst Release" of SDS micelles and the "Sustained Bioavailability" of SOS nanocrystals.
Caption: Figure 1. Mechanism of Action: SOS maintains structural integrity during transit, whereas SDS micelles are prone to collapse upon physiological dilution.
Part 3: Experimental Validation Protocols
To validate the efficacy of SOS, the following protocols must be executed. These workflows are designed to demonstrate causality : linking the C28 structure to observed bioavailability data.
Protocol A: Synthesis & Nanoprecipitation of SOS
Objective: Create the active delivery system.
-
Sulfation: React Octacosanol (C28-OH) with Chlorosulfonic acid in a controlled solvent (e.g., Pyridine/CHCl3) at 0-5°C.
-
Neutralization: Neutralize with NaOH to yield Sodium Octacosyl Sulphate.
-
Purification: Recrystallize from ethanol/water to remove unreacted fatty alcohols (Critical for toxicity data accuracy).
-
Nanoprecipitation (The Key Step):
-
Dissolve SOS in absolute ethanol (organic phase) at 60°C.
-
Inject organic phase into cold deionized water (antisolvent) under high-shear stirring (10,000 rpm).
-
Result: Formation of SOS Nanocrystals (Size: ~200 nm).
-
Protocol B: In Vitro Release Kinetics (Non-Sink Conditions)
Objective: Prove the "Solid-Matrix" release mechanism.
-
Setup: Use a dialysis bag technique (MWCO 12 kDa) in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8).
-
Comparator: Run parallel with SDS-solubilized drug and pure drug suspension.
-
Sampling: Aliquot at 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Data Treatment: Fit data to the Korsmeyer-Peppas model (
).-
Validation Criteria: SOS should exhibit an
value > 0.45 (indicating non-Fickian/anomalous transport), whereas SDS typically shows Fickian diffusion ( ).
-
Protocol C: In Vivo Bioavailability (Rat Model)
Objective: Quantify systemic exposure.
-
Dosing: Oral gavage (10 mg/kg) of SOS Nanocrystals vs. Control.
-
Sampling: Blood draw at pre-dose, 15m, 30m, 1h, 2h, 4h, 8h, 12h, 24h.
-
Analysis: HPLC-MS/MS for plasma concentration.
-
Key Metrics: Calculate
(Total Exposure) and (Peak Concentration).
Part 4: Data Analysis & Expected Results
The following table summarizes validated data trends observed when comparing SOS nanocrystals to native crystals (e.g., Octacosanol) and standard surfactant formulations.
| Parameter | Native Crystal (Control) | SOS Nanocrystals (Test) | Improvement Factor |
| Particle Size (d50) | 10 - 50 | 190 - 220 nm | ~100x Reduction |
| Zeta Potential | -10 mV (Unstable) | -45 mV (Stable) | High Stability |
| Release Rate (24h) | < 20% | > 85% | 4.2x Increase |
| AUC (Bioavailability) | Base | 258% (Relative) | 2.58x |
| Release Kinetics | Slow Dissolution | Non-Fickian Diffusion | Controlled Release |
Note: Data trends derived from comparative studies on long-chain alcohol sulfates [1].
Part 5: Experimental Workflow Diagram
This workflow ensures reproducibility of the SOS validation process.
Caption: Figure 2. Step-by-step experimental workflow for synthesizing and validating SOS drug delivery systems.
References
-
Octacosanol educes physico-chemical attributes, release and bioavailability as modified nanocrystals. Source: European Journal of Pharmaceutics and Biopharmaceutics (2017)
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Source: International Journal of Pharmaceutical Sciences and Research / PMC
-
Surfactants and their role in Pharmaceutical Product Development. Source: SciSpace / Academic Review
Sources
Comparative analysis of different synthesis methods for Sodium octacosyl sulphate.
This guide provides a comparative analysis of synthesis methods for Sodium Octacosyl Sulphate (SOS) , a sulfated derivative of the very long-chain fatty alcohol Octacosanol (
Executive Summary & Strategic Context
Sodium Octacosyl Sulphate (SOS) represents a critical modification of Octacosanol (the primary component of Policosanol). While Octacosanol exhibits potent bioactivity (lipid-lowering, cytoprotective), its application is severely limited by extreme hydrophobicity and poor bioavailability.[1] Sulfation converts this waxy lipid into an amphiphilic anionic surfactant, significantly enhancing water solubility and bioavailability [1].
The Synthesis Challenge: Unlike standard Sodium Dodecyl Sulfate (SDS, C12) synthesis, sulfating Octacosanol (C28) presents unique thermodynamic and kinetic hurdles:
-
Solubility: Octacosanol is a solid wax (mp ~83°C) insoluble in standard cold solvents, necessitating specific solvent systems or melt-phase reactions.
-
Steric/Chain Effects: The long hydrophobic tail creates micellar aggregation that can hinder reagent access to the hydroxyl group.
Comparative Analysis of Synthesis Methods
This guide evaluates the three primary methodologies adapted for Very Long-Chain Fatty Alcohols (VLCFAs).
Method A: The Chlorosulfonic Acid Route (Industrial Standard)
Best for: Large-scale production, high conversion efficiency.
Mechanism: Direct esterification.
Protocol:
-
Dissolution: Dissolve 10 mmol Octacosanol in 50 mL anhydrous Chloroform (
). Note: Chloroform is essential to maintain solubility at lower temperatures. -
Sulfation: Cool to 0–5°C. Add 11 mmol Chlorosulfonic acid (1.1 eq) dropwise over 30 mins.
-
Critical Control: Monitor HCl gas evolution. Rapid addition causes charring.
-
-
Degassing: Purge with
to remove residual HCl. -
Neutralization: Pour reaction mixture into ice-cold 10%
or solution. -
Extraction: The product precipitates or forms an emulsion. Extract with n-Butanol if necessary, or filter the precipitate directly.
Pros/Cons:
-
(+) High reactivity; rapid conversion.
-
(-) Generates corrosive HCl gas; requires chlorinated solvents; risk of acid-catalyzed degradation (darkening) of the product.
Method B: The Sulfur Trioxide-Pyridine Complex (Lab Standard)
Best for: High purity, sensitive substrates, laboratory scale.
Mechanism: Nucleophilic attack on the Lewis acid complex.
Protocol:
-
Dissolution: Dissolve 10 mmol Octacosanol in 40 mL anhydrous Pyridine.
-
Activation: Heat to 60°C (Octacosanol is fully soluble).
-
Reaction: Add 12 mmol
complex solid. Stir at 60–70°C for 4 hours.-
Why Heat? Unlike C12 alcohols, C28 requires thermal energy to overcome aggregation and ensure complete reaction.
-
-
Quenching: Add 10 mL water to hydrolyze excess reagent.
-
Workup: Evaporate pyridine under reduced pressure. Resuspend residue in ethanol/water and adjust pH to 7.5 with NaOH. Recrystallize from Ethanol.
Pros/Cons:
-
(+) Mild conditions; no strong acid generated; minimal side reactions (no charring).
-
(-) Pyridine is toxic and difficult to remove completely; Reagent is more expensive.
Method C: The Sulfamic Acid Melt (Green Chemistry)
Best for: Solvent-free synthesis, eco-friendly processing.
Mechanism: Formation of ammonium salt followed by cation exchange.
Protocol:
-
Melt: Heat Octacosanol to 90°C (above its melting point of 83°C) in a reactor.
-
Addition: Add Sulfamic Acid (1.1 eq) and Urea (catalyst, 5 mol%).
-
Reaction: Stir the melt at 110–120°C for 2–3 hours under
.-
Self-Validating Step: The mixture will become homogenous as the polar sulfate forms.
-
-
Neutralization: Cool to 80°C, add water/NaOH solution. Ammonia (
) will evolve (detectable odor). -
Purification: Recrystallize from hot ethanol.
Pros/Cons:
-
(+) Solvent-free (Green); No HCl; Equipment friendly (stainless steel).
-
(-) High temperature required; difficult to mix initially (solid-solid/melt); intermediate is Ammonium salt.
Performance Comparison Data
| Feature | Method A: Chlorosulfonic Acid | Method B: SO3-Pyridine | Method C: Sulfamic Acid |
| Reaction Temp | 0–5°C | 60–70°C | 110–120°C |
| Solvent | Chloroform/DCM | Pyridine/DMF | None (Melt) |
| Yield (Typical) | 85–92% | 90–95% | 75–85% |
| Purity Profile | Moderate (Acid byproducts) | High | High (Inorganic salts) |
| Scalability | High (Industrial) | Low (Lab/Pilot) | Medium (Batch) |
| E-Factor (Waste) | High (Solvent + Acid waste) | High (Pyridine waste) | Low (Greenest) |
| Suitability for C28 | Good (if soluble) | Excellent | Good (if thermal stable) |
Visualization of Synthesis Logic
Caption: Decision matrix for selecting the optimal synthesis route based on scale, purity, and environmental constraints.
Characterization & Validation
To ensure scientific integrity, the synthesized product must be validated using the following markers:
-
Solubility Test (Self-Validating):
-
Precursor: Octacosanol floats on water (Hydrophobic).
-
Product: SOS should form a stable foam or clear micellar solution in warm water (Amphiphilic).
-
-
FT-IR Spectroscopy:
-
Diagnostic Bands: Look for strong
stretching vibrations at 1220–1250 cm⁻¹ (asymmetric) and 1060–1080 cm⁻¹ (symmetric). The disappearance of the broad stretch (~3400 cm⁻¹) confirms conversion.
-
-
1H-NMR (400 MHz, DMSO-d6):
-
The signal for the methylene protons adjacent to the oxygen (
) shifts downfield from ~3.4 ppm (in alcohol) to ~3.8–4.0 ppm (in sulfate ester). -
Integration of the terminal methyl group (
ppm) vs. the should yield a 3:2 ratio.
-
Recommendation
For drug development and research applications where purity is paramount and solvent residue (like chloroform) is a regulatory burden, Method B (SO3-Pyridine) is the recommended standard. It offers the most controlled reaction environment for the high-molecular-weight C28 substrate, minimizing chain degradation.
For green manufacturing or cosmetic applications, Method C is the superior choice due to the elimination of halogenated solvents.
References
-
Sen, S., & Ghosh, T. (2017).[1] Octacosanol educes physico-chemical attributes, release and bioavailability as modified nanocrystals. ResearchGate. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Gilbert, E. E. (1965). Sulfonation and Related Reactions. Interscience Publishers. (Foundational text on SO3-Pyridine and Sulfamic acid mechanisms).
- Ofner, C. M., et al. (1986). Sulfation of fatty alcohols. Journal of Pharmaceutical Sciences.
Sources
Head-to-head comparison of Sodium octacosyl sulphate and other solubility enhancers.
The challenge of poor aqueous solubility is a persistent bottleneck in pharmaceutical development, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[1] This intrinsic property can severely limit a drug's dissolution rate and, consequently, its oral bioavailability, hindering the progression of otherwise promising therapeutic candidates.[2] This guide provides an in-depth, comparative analysis of common solubility enhancement techniques, offering researchers, scientists, and drug development professionals a framework for rational selection.
We will begin with a focused look at Sodium Octacosyl Sulphate , not as a universal excipient, but as a compelling case study in chemical modification of a parent molecule. We will then broaden our scope to a head-to-head comparison of three workhorse strategies in the formulator's toolkit: Surfactant-Mediated Micellar Solubilization , Cyclodextrin Inclusion Complexation , and Polymer-Based Solid Dispersions .
Case Study: Sodium Octacosyl Sulphate – Enhancing a Nutraceutical from Within
Octacosanol is a lipophilic long-chain fatty alcohol with recognized potential in treating various conditions, but its utility is hampered by extremely low water solubility and subsequent poor bioavailability.[1][3] A direct solution to this problem was demonstrated through the synthesis of its sodium salt, sodium octacosyl sulphate. This chemical modification introduces a highly polar sulphate group, transforming the hydrophobic molecule into an amphiphilic one with significantly improved water solubility.[1]
Further studies have shown that this modified molecule can be formulated into nanocrystals, which enhances its diffusion velocity, penetrability, and ultimately, its bioavailability by factors of 2.58 in gastric passage and 1.81 in pancreatic passage compared to its unmodified counterpart.[1]
This case illustrates a powerful, albeit molecule-specific, strategy: chemically modifying the drug itself to improve its solubility. While effective, this approach creates a new chemical entity, requiring extensive characterization and regulatory evaluation. For the remainder of this guide, we will focus on formulation strategies using excipients to enhance the solubility of an existing, unmodified active pharmaceutical ingredient (API).
Mechanism-Driven Comparison of Solubility Enhancers
The selection of a solubility enhancement strategy is dictated by the physicochemical properties of the drug, the desired dosage form, and the required dose. Here, we compare three prevalent techniques based on their fundamental mechanisms of action.
Surfactant-Mediated Micellar Solubilization
Anionic surfactants like Sodium Lauryl Sulphate (SLS) are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles feature a hydrophobic core and a hydrophilic shell.[4] Poorly soluble, lipophilic drugs can partition into the hydrophobic core, effectively being encapsulated in a water-soluble vehicle.[5][6]
Mechanism of Action: The primary mechanism is the encapsulation of the hydrophobic drug within the micelle's core, shielding it from the aqueous environment and presenting it as a soluble drug-micelle complex.[7]
Caption: Mechanism of Micellar Solubilization.
Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or torus-like structure.[8] This unique shape features a hydrophobic inner cavity and a hydrophilic exterior.[9] They can encapsulate a "guest" drug molecule, or a lipophilic moiety of it, within their cavity if there is a suitable size and polarity match.[10]
Mechanism of Action: The formation of a host-guest inclusion complex masks the hydrophobic nature of the drug molecule. The hydrophilic exterior of the cyclodextrin-drug complex imparts water solubility to the otherwise insoluble drug.[11]
Caption: Mechanism of Inclusion Complexation.
Polymer-Based Solid Dispersions
A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[2][12] Typically, a hydrophilic polymer like polyvinylpyrrolidone (PVP) is used as the carrier. The drug can be dispersed in its amorphous or crystalline form within the polymer matrix.
Mechanism of Action: The enhancement is multifactorial and includes:
-
Particle Size Reduction: The drug is molecularly dispersed or reduced to very fine particles within the carrier matrix, increasing the surface area for dissolution.[2]
-
Amorphization: Conversion of the drug from a stable crystalline state to a higher-energy, more soluble amorphous state.[13]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
Caption: Mechanism of Solid Dispersion.
Head-to-Head Performance Comparison
The choice of an enhancer often depends on the magnitude of solubility increase required and its compatibility with the drug and final dosage form. The table below summarizes comparative data for different drugs from literature.
| Enhancement Technique | Drug | Carrier/Enhancer | Ratio (Drug:Enhancer) | Fold Solubility/Dissolution Increase | Key Finding | Reference |
| Solid Dispersion | Etoricoxib | HP-β-CD | 1:4 | ~95% dissolution in 30 min | Solid dispersion with HP-β-CD was highly effective, significantly improving dissolution over the pure drug. | [14] |
| Inclusion Complex | Etoricoxib | HP-β-CD | 1:4 | 3.14-fold (solubility) | Direct complexation significantly increased intrinsic solubility. | [14] |
| Solid Dispersion | Carvedilol | PVP K30 | 1:5 | Substantial increase in dissolution rate | The drug was converted to an amorphous form, which was key to the enhanced dissolution. | [13] |
| Micellar Solubilization | Valdecoxib | Sodium Lauryl Sulphate (SLS) | N/A (conc. dependent) | >50-fold (solubility) | Anionic surfactants showed a strong linear increase in solubility with increasing concentration. | [15] |
| Inclusion Complex | Valdecoxib | SBE-β-CD | N/A (conc. dependent) | ~60-fold (solubility) | Hydrophilic cyclodextrin derivatives were highly effective at complexation and solubilization. | [15] |
| Solid Dispersion | Clopidogrel | PVP K30 | N/A | Up to 99% release in 60 mins | Solid dispersion proved to be a promising technique for enhancing the dissolution of this drug. | [16] |
| Inclusion Complex | Clopidogrel | β-Cyclodextrin | N/A | Slower release vs. Solid Dispersion | While effective, the dissolution enhancement was less pronounced compared to the solid dispersion method for this drug. | [16] |
Experimental Protocols
To empirically determine the most effective strategy, standardized and self-validating protocols are essential.
Protocol 1: Phase Solubility Analysis (Higuchi & Connors Method)
This protocol is fundamental for characterizing drug-enhancer interactions, particularly for cyclodextrins and surfactants. It determines the stoichiometry of the complex and the stability constant (Kc).[17][18]
Causality: The choice of this method is based on its ability to provide quantitative data on the complexation efficiency. The shape of the resulting diagram reveals the nature of the interaction (e.g., soluble vs. insoluble complexes).[17]
Methodology:
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of the solubility enhancer (e.g., 0 to 15 mM HP-β-CD).
-
Drug Addition: Add an excess amount of the poorly soluble drug to each solution in sealed vials. This ensures that saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sampling & Analysis: After equilibration, centrifuge or filter the samples to remove the undissolved drug.
-
Quantification: Analyze the supernatant for the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Plotting: Plot the total drug concentration (Y-axis) against the enhancer concentration (X-axis).
-
Interpretation:
-
A-type curves (linear or non-linear increase) indicate the formation of soluble complexes.[17]
-
B-type curves (an initial increase followed by a plateau) suggest the formation of a complex with limited solubility.[17]
-
The stability constant (Kc) can be calculated from the slope of the linear portion of the A-type diagram using the Higuchi-Connors equation: Kc = slope / (S₀ * (1 - slope)), where S₀ is the intrinsic solubility of the drug.
-
Caption: Workflow for Phase Solubility Study.
Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation
This is a common and effective laboratory-scale method for producing solid dispersions.[13][19]
Causality: The solvent evaporation method is chosen for its ability to achieve intimate, molecular-level mixing of the drug and carrier, which is crucial for maximizing solubility enhancement and forming a stable amorphous system.[20]
Methodology:
-
Dissolution: Accurately weigh the drug and the hydrophilic carrier (e.g., PVP K30) in the desired ratio (e.g., 1:1, 1:3, 1:5).
-
Co-dissolving: Dissolve both components in a common volatile solvent (e.g., ethanol, methanol, or a mixture thereof) in which both are highly soluble. Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Remove the solvent under controlled conditions. For lab scale, a rotary evaporator is ideal as it provides a large surface area and controlled temperature/vacuum, preventing component separation.
-
Drying: Further dry the resulting solid mass in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform powder.
-
Characterization (Self-Validation):
-
Dissolution Testing: Perform in vitro dissolution studies comparing the solid dispersion to the pure drug and a simple physical mixture of the components. A significant increase in dissolution rate validates the method's success.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug within the dispersion. The absence of the drug's characteristic melting endotherm in DSC or crystalline peaks in PXRD serves as validation.[13]
-
Conclusion and Strategic Recommendations
There is no single "best" solubility enhancer; the optimal choice is drug- and formulation-dependent.
-
Sodium Octacosyl Sulphate exemplifies a powerful but intensive approach of creating a new, more soluble derivative of a parent molecule.
-
Surfactants like SLS are potent solubilizers but can have biocompatibility and toxicity concerns, making them more suitable for certain routes of administration or in lower concentrations.[15]
-
Cyclodextrins , particularly modified versions like HP-β-CD and SBE-β-CD, offer a highly favorable safety profile and are effective for a wide range of molecules, making them a popular choice for oral and parenteral formulations.[14][21] Their primary limitation is the steric requirement for the drug to fit within the cavity.
-
Solid Dispersions using polymers like PVP are extremely versatile and can lead to dramatic improvements in dissolution, especially by stabilizing the drug in its amorphous form.[13] However, the physical stability of the amorphous state must be carefully monitored, as recrystallization over time can negate the solubility advantage.
A systematic approach beginning with a phase solubility analysis to screen different enhancer classes, followed by the preparation and characterization of lead formulations, remains the most reliable path to overcoming the solubility challenges that define modern drug development.
References
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (Link)
-
Noolvi, M. N., et al. (2011). Preparation and characterization of solid dispersions of carvedilol with PVP K30. Journal of the Serbian Chemical Society, 76(4), 533-545. (Link)
-
Sen, S., & Ghosh, S. (2017). Octacosanol educes physico-chemical attributes, release and bioavailability as modified nanocrystals. European Journal of Pharmaceutics and Biopharmaceutics, 119, 140-149. (Link)
-
ResearchGate. (n.d.). A schematic diagram of the micelle (solubilization) mechanism. ResearchGate. (Link)
-
Jia, M., et al. (2024). Enhancing solubility and bioavailability of octacosanol: Development of a green O/W nanoemulsion synthesis process. International Journal of Pharmaceutics, 651, 123726. (Link)
-
ResearchGate. (n.d.). Illustration of cyclodextrin inclusion complex formation. ResearchGate. (Link)
-
BenchChem. (2025). Overcoming 14-Octacosanol Solubility Challenges in Aqueous Solutions. BenchChem Technical Support Center. (Link)
-
Larsen, K. L., et al. (2015). Understanding the phase-solubility diagram of hydrocortisone and γ-cyclodextrin. Journal of Pharmaceutical Sciences, 104(6), 2095-2103. (Link)
-
ChemicalBook. (n.d.). SODIUM OCTYL SULFATE synthesis. ChemicalBook. (Link)
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS. ijpcbs.com. (Link)
-
Rangel-Yagui, C. O., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163. (Link)
-
Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 257-264. (Link)
-
Al-khedr, A. A., et al. (2023). A Comparative Study on Cyclodextrin Derivatives in Improving Oral Bioavailability of Etoricoxib as a Model Drug. MDPI. (Link)
-
Sapkal, S., et al. (2013). AN OVERVIEW ON THE MECHANISMS OF SOLUBILITY AND DISSOLUTION RATE ENHANCEMENT IN SOLID DISPERSION. International Journal of PharmTech Research, 5(1), 34-43. (Link)
-
ResearchGate. (n.d.). Schematic illustration of the micellar solubilization induced self-propulsion. ResearchGate. (Link)
-
Vishwanayani, D., & Sundari, P. T. (2021). Comparison of Different Solubility Enhancement Techniques for Clopidogrel. International Journal of Pharmaceutical Sciences Review and Research, 69(1), 32-36. (Link)
-
ResearchGate. (n.d.). Enhancing Solubility and Bioavailability of Octacosanol: Development of a Green O/W Nanoemulsion Synthesis Process. ResearchGate. (Link)
-
Pop, C., et al. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia Journal, 58(5), 620-626. (Link)
-
IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. (Link)
-
Pérez-Alonso, C., et al. (2011). Phase solubility studies and stability of cholesterol/cyclodextrin inclusion complexes. Journal of the Science of Food and Agriculture, 91(10), 1851-1857. (Link)
-
Wang, G., et al. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis. Foods, 11(23), 3901. (Link)
-
Schittny, A., et al. (2024). Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations. Pharmaceutics, 16(4), 504. (Link)
-
Sapkal, S. B., et al. (2016). Formulation and Characterization of Solid Dispersions of Etoricoxib Using Natural Polymers. Indo American Journal of Pharmaceutical Research, 6(1). (Link)
-
Zhang, M., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 27(16), 5104. (Link)
-
ResearchGate. (n.d.). Phase solubility diagram of β-CD. ResearchGate. (Link)
-
ResearchGate. (n.d.). Synthesis and physicochemical properties of sodium oleyl sulfate. ResearchGate. (Link)
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. globalresearchonline.net. (Link)
-
ResearchGate. (n.d.). Octacosanol and health benefits: Biological functions and mechanisms of action. ResearchGate. (Link)
-
Scholars Research Library. (2011). Enhancement of Solubility: A Pharmaceutical Overview. scholarsresearchlibrary.com. (Link)
-
Asian Journal of Research in Pharmaceutical Sciences. (2025). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. ajrps.com. (Link)
-
YouTube. (2015). Micellar Solubilization (CHE ). YouTube. (Link)
-
Google Patents. (1994). A process for the preparation of a solid dispersion. Google Patents. (Link)
-
OECD SIDS. (2005). Sodium sulfate. OECD. (Link)
-
Shaikh, S. N., et al. (2016). Drug Solid Dispersion: A Unique Approach in Solubility Enhancement. International Journal of Pharma Research & Review, 5(1), 19-27. (Link)
-
Kumar, S., & Singh, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-11. (Link)
-
Shinde, G. V., et al. (2009). A comparative solubility enhancement profile of valdecoxib with different solubilization approaches. Indian Journal of Pharmaceutical Sciences, 71(3), 324-328. (Link)
-
Manolakis, I., et al. (2025). Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers. MDPI. (Link)
-
Google Patents. (1939). Method of producing sodium sulphate and the like. Google Patents. (Link)
-
International Journal of Scientific Development and Research. (2022). TYPES AND MECHANISM OF SOLID DISPERSION-BASED SOLUBILITY IMPROVEMENT. ijsdr.org. (Link)
Sources
- 1. Octacosanol educes physico-chemical attributes, release and bioavailability as modified nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enhancing solubility and bioavailability of octacosanol: Development of a green O/W nanoemulsion synthesis process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. scienceasia.org [scienceasia.org]
- 9. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iipseries.org [iipseries.org]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. farmaciajournal.com [farmaciajournal.com]
- 19. ijpcbs.com [ijpcbs.com]
- 20. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 21. globalresearchonline.net [globalresearchonline.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
